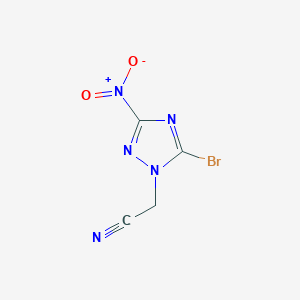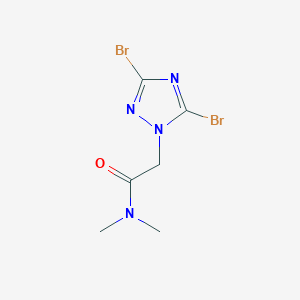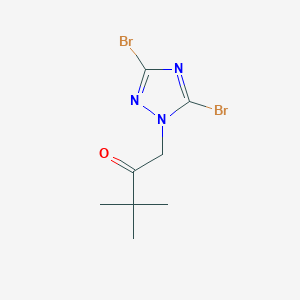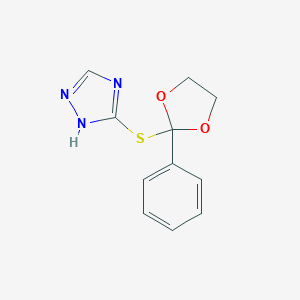
(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile” is a derivative of 5-bromo-3-nitro-1H-1,2,4-triazole . It has a molecular weight of 192.96 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 5-azido-3-nitro-1H-1,2,4-triazole can be accomplished without relying on dangerous diazotation reactions, by using the readily available 5-bromo-3-nitro-1H-1,2,4-triazole as starting material in a three-stage synthesis .Molecular Structure Analysis
The molecular structure of 5-bromo-3-nitro-1H-1,2,4-triazole is represented by the InChI code1S/C2HBrN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6) . Chemical Reactions Analysis
5-Bromo-3-nitro-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .Physical And Chemical Properties Analysis
5-Bromo-3-nitro-1H-1,2,4-triazole is a solid at room temperature . It has a molecular weight of 192.96 .科学的研究の応用
Redox Behavior in Acetonitrile Solutions
One study explored the redox behavior of derivatives containing bromo, nitro, and other substituent groups in acetonitrile solutions, identifying the reversible reduction of these compounds to their respective radical anion. This study sheds light on the electrochemical properties of such derivatives, including those related to (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile, highlighting their potential applications in developing new electrochemical sensors or redox-active materials (Sherman, Lambert, & Pilgram, 1974).
Synthesis of C-Alkylated and Tandem Alkylated Products
Another area of application is the synthesis of C-alkylated and tandem alkylated products. For instance, certain bromides reacted with cyclic 1,3-dicarbonyl compounds in acetonitrile, leading to unprecedented C-alkylated products. This study provides insights into novel synthetic routes that could be applicable for the synthesis of complex molecules, potentially useful in pharmaceuticals and materials science (Li & Yan, 2011).
Enantiomeric Resolution and Simulation Studies
The enantiomeric resolution of certain compounds, including those related to (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile, has been explored using chiral chromatography columns. These studies are crucial for understanding the chiral properties of such compounds, which is essential in the development of enantiomerically pure pharmaceuticals (Ali et al., 2016).
Nitric Oxide-Releasing Compounds
The compound has also been used in the development of nitric oxide-releasing polydiazeniumdiolates. Such compounds have potential applications in medicine and materials science, where controlled release of nitric oxide is desirable (Arnold et al., 2002).
Antifungal and Tuberculostatic Agents
Research into 1,2,3-triazole derivatives, including those with nitro and bromo substituents, has shown that these compounds possess antifungal and tuberculostatic properties. This opens up avenues for their use in developing new antimicrobial agents (Sheremet et al., 2004).
Amphotropic Ionic Liquid Crystals
The interaction of certain phosphonium salts with acetonitrile has been studied for their unique liquid-crystalline properties. These findings suggest applications in the design of new liquid crystal displays and other electronic devices (Gowda et al., 2004).
Safety And Hazards
特性
IUPAC Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN5O2/c5-3-7-4(10(11)12)8-9(3)2-1-6/h2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZRDDCXPQJPKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N1C(=NC(=N1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol](/img/structure/B358787.png)
![2-Methoxy-6-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenol](/img/structure/B358794.png)
![2-{2-[(2-Methylbenzyl)amino]ethoxy}ethanol](/img/structure/B358820.png)
![6-(5-Methyl-1,2-oxazol-3-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B358847.png)





![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)
![{2-Oxo-2-[(pyridin-2-ylmethyl)amino]ethoxy}acetic acid](/img/structure/B358897.png)
![{2-[(Furan-2-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358904.png)
![{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B358906.png)
![{2-Oxo-2-[(2-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B358907.png)